2-(bromomethyl)-1,3-oxazole hydrobromide
Description
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Properties
CAS No. |
2624134-12-7 |
|---|---|
Molecular Formula |
C4H5Br2NO |
Molecular Weight |
242.9 |
Purity |
95 |
Origin of Product |
United States |
The Significance of Oxazole Heterocycles in Advanced Chemical Research
The oxazole (B20620) ring, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in medicinal chemistry and materials science. numberanalytics.comtandfonline.com First synthesized in 1917, oxazoles have since been identified as core components in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. numberanalytics.com Their unique structural and electronic properties make them attractive for the development of novel therapeutic agents. numberanalytics.comtandfonline.com
The development of synthetic methodologies to access functionalized oxazoles is a testament to their importance. nih.govnih.gov The ability to introduce various substituents onto the oxazole ring allows for the fine-tuning of a molecule's properties, a crucial aspect of modern drug discovery and materials science. nih.gov
The Role of Halomethyl Functionalities As Reactive Intermediates
Halomethyl groups, such as the bromomethyl group found in the title compound, are highly valuable reactive intermediates in organic synthesis. nih.gov These functionalities serve as potent electrophiles, readily undergoing nucleophilic substitution reactions (SN2) to form new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov This reactivity allows for the facile introduction of a wide range of functional groups onto a molecule.
The high reactivity of halomethyl compounds stems from the electron-withdrawing nature of the halogen atom, which polarizes the carbon-halogen bond and makes the carbon atom susceptible to nucleophilic attack. rsc.org This inherent reactivity can sometimes lead to undesired side reactions; however, modern synthetic techniques, such as the use of microflow reactors, have been developed to control these processes and achieve high yields of the desired products. rsc.org
The versatility of halomethyl groups is further highlighted by their participation in a variety of other transformations, including the formation of organometallic reagents and their use in cross-coupling reactions. nih.gov This broad reactivity profile makes them indispensable tools for the construction of complex molecular architectures.
An Overview of 2 Bromomethyl 1,3 Oxazole Hydrobromide As a Key Synthetic Building Block
Conventional Approaches to Oxazole Core Construction Relevant to Functionalization
The foundational methods for synthesizing the oxazole nucleus have been refined over many years. These classical name reactions remain relevant for their robustness and adaptability in creating diversely substituted oxazoles.
Fischer Oxazole Synthesis and its Contemporary Adaptations
Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction traditionally involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The reactants are typically used in equimolar amounts, and the reaction proceeds via a dehydration mechanism under mild conditions. wikipedia.org The resulting oxazole precipitates as its hydrochloride salt, which can then be converted to the free base. wikipedia.org
While the original method often utilized aromatic aldehydes and cyanohydrins, contemporary adaptations have expanded its scope. wikipedia.org For instance, recent research has demonstrated the synthesis of 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, moving beyond the limitation to diaryloxazoles. wikipedia.org One notable example is the synthesis of 2-(4-Bromophenyl)-5-phenyloxazole from benzaldehyde (B42025) cyanohydrin and 4-bromobenzaldehyde. wikipedia.org
Bredereck Reaction and its Application in Oxazole Derivatization
The Bredereck reaction offers a versatile route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is valued for its efficiency and economic viability in oxazole synthesis. ijpsonline.com An improvement on this method involves the use of α-hydroxyketones as starting materials. ijpsonline.com The reaction provides a straightforward pathway to introduce substituents at the 2- and 4-positions of the oxazole ring, which is crucial for further functionalization.
Van Leusen Oxazole Synthesis and Enhanced Protocols
The Van Leusen oxazole synthesis, developed in 1972, is a powerful one-pot reaction for producing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.commdpi.comnih.gov The reaction proceeds under mild, basic conditions. ijpsonline.com TosMIC is a key reagent, possessing a reactive isocyanide carbon, an active methylene (B1212753) group, and a tosyl group that acts as a leaving group. mdpi.com The mechanism involves the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid (TosH) to yield the 5-substituted oxazole. ijpsonline.commdpi.com
Modern enhancements to the Van Leusen synthesis have focused on improving reaction conditions and expanding its substrate scope. For example, the use of a quaternary ammonium (B1175870) hydroxide (B78521) ion-exchange resin as a catalyst has been reported for the reaction of TosMIC with aromatic aldehydes to generate 5-aryloxazoles. mdpi.com Additionally, ionic liquids have been employed as solvents to facilitate the one-pot synthesis of 4,5-disubstituted oxazoles from TosMIC, aldehydes, and aliphatic halides, with aromatic aldehydes bearing electron-withdrawing groups showing higher reactivity. mdpi.comnih.gov Microwave-assisted Van Leusen synthesis has also been developed, offering high yields and efficiency for the preparation of various oxazole derivatives. mdpi.comnih.gov More recently, the use of a pressure reactor has been shown to significantly decrease reaction times from hours to minutes. sciforum.net
| Synthesis Method | Key Reactants | Substitution Pattern | Key Features |
| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | 2,5-disubstituted | Classic method, adaptable for various substituents. ijpsonline.comwikipedia.org |
| Bredereck Reaction | α-Haloketone, Amide | 2,4-disubstituted | Efficient and economical. ijpsonline.comijpsonline.com |
| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 5-substituted | Mild conditions, one-pot reaction. ijpsonline.commdpi.comnih.gov |
Modern Synthetic Strategies for Bromomethyl-Substituted Oxazoles
The introduction of a bromomethyl group at the 2-position of the oxazole ring provides a reactive handle for further synthetic transformations. Modern synthetic methodologies have focused on creating these valuable intermediates with high efficiency and safety.
Continuous Flow Processes for Efficient Production of 2-(bromomethyl)oxazoles
Continuous flow chemistry has emerged as a powerful tool for the synthesis of reactive intermediates like 2-(bromomethyl)oxazoles. beilstein-journals.orgnih.gov This technology offers enhanced safety, better control over reaction parameters, and potential for scalability. organic-chemistry.org
Multi-step Protocols Involving Azirine Intermediates
An efficient multi-step continuous flow protocol has been developed for the synthesis of 2-(bromomethyl)oxazoles. beilstein-journals.orgnih.govnih.gov This process begins with the thermolysis of a vinyl azide (B81097) in a flow reactor to generate a highly reactive 2H-azirine intermediate. ijpsonline.combeilstein-journals.orgnih.gov This unstable intermediate is immediately reacted with bromoacetyl bromide in the subsequent section of the flow reactor to form the 2-(bromomethyl)oxazole hydrobromide. beilstein-journals.orgnih.gov
The entire process, from vinyl azide to the 2-(bromomethyl)oxazole, can be accomplished in a very short residence time, typically on the order of minutes. beilstein-journals.orgnih.gov This integrated continuous-flow setup avoids the isolation of the unstable azirine and the potentially hazardous 2-(bromomethyl)oxazole intermediate, which is prone to decomposition. beilstein-journals.org The resulting 2-(bromomethyl)oxazole hydrobromide can then be used in situ for subsequent reactions, such as nucleophilic substitution with sodium azide to produce the more stable 2-(azidomethyl)oxazoles. beilstein-journals.orgnih.gov Neutralization of the oxazole hydrobromide is necessary before the addition of nucleophiles like sodium azide to prevent the formation of undesired byproducts. nih.gov
| Flow Chemistry Step | Reactants | Product | Key Advantages |
| Step 1: Azirine Formation | Vinyl azide | 2H-Azirine | In-situ generation of a reactive intermediate. ijpsonline.combeilstein-journals.orgnih.gov |
| Step 2: Oxazole Formation | 2H-Azirine, Bromoacetyl bromide | This compound | Rapid formation of the target compound. beilstein-journals.orgnih.gov |
| Step 3 (Optional): Nucleophilic Substitution | This compound, Nucleophile (e.g., NaN3) | 2-(Azidomethyl)oxazole | Avoids isolation of unstable intermediate. beilstein-journals.orgnih.gov |
Process Integration and In-situ Generation of Precursors
Modern synthetic chemistry increasingly emphasizes process integration to enhance efficiency, safety, and scalability. In the context of 2-(bromomethyl)-1,3-oxazole synthesis, this involves combining multiple reaction steps into a single, streamlined process, often utilizing in-situ generation of unstable intermediates.
Another strategy involves the in-situ generation of aldehydes from corresponding alcohols or bromides, which then participate in reactions like the van Leusen oxazole synthesis. nih.govmdpi.com For instance, substituted (het)aryl methyl alcohols or benzyl (B1604629) bromides can be oxidized in-situ to aldehydes, which then react with tosylmethyl isocyanide (TosMIC) to form the oxazole ring. nih.govmdpi.com This approach circumvents the need to isolate and purify the aldehyde intermediates.
One-pot syntheses are also a key aspect of process integration. For example, 4,5-disubstituted oxazoles can be prepared in a one-pot manner using the van Leusen reaction in ionic liquids, which can often be recycled and reused. nih.govijpsonline.com
Targeted Bromination Methodologies (e.g., N-Bromosuccinimide mediated reactions)
The introduction of a bromomethyl group at the C2 position of the oxazole ring is a crucial step for creating versatile synthetic building blocks. nih.gov N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, particularly for the allylic and benzylic-type bromination of 2-methyloxazoles. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds via a radical mechanism, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgresearchgate.net
The Wohl-Ziegler reaction, which employs NBS in a non-polar solvent like carbon tetrachloride (CCl₄), is a classic method for such transformations. wikipedia.org However, research has shown that the choice of solvent can significantly impact reaction efficiency. For instance, using 1,2-dichlorobenzene (B45396) as a solvent for the benzylic bromination of a methoxyimino-o-tolyl-acetic acid methyl ester with NBS resulted in a higher yield and shorter reaction time compared to the traditional CCl₄. researchgate.net
NBS can also be used in other capacities in oxazole synthesis. It can mediate the direct synthesis of 2,5-diaryloxazoles from N-H ketoaziridines. organic-chemistry.orgorganic-chemistry.org Additionally, NBS acts as an oxidant in the transition-metal-free synthesis of 2-aminobenzoxazoles, where it facilitates the oxidative cyclization of ring-opened amidine intermediates. rsc.org
| Substrate | Solvent | Reaction Time | Isolated Yield | Reference |
|---|---|---|---|---|
| Methoxyimino-o-tolyl-acetic acid methyl ester | Carbon Tetrachloride (CCl₄) | 12 h | 79% | researchgate.net |
| Methoxyimino-o-tolyl-acetic acid methyl ester | 1,2-Dichlorobenzene | 8 h | 92% | researchgate.net |
Catalytic Approaches in Oxazole Synthesis and Bromomethyl Installation
Catalysis offers powerful tools for the synthesis of oxazoles, enabling milder reaction conditions, higher efficiency, and greater functional group tolerance. Both transition-metal and metal-free catalytic systems have been extensively developed.
Transition metals like gold, palladium, copper, and rhodium play a significant role in modern oxazole synthesis. organic-chemistry.org
Gold Catalysis: Gold catalysts are particularly effective in the cycloisomerization of N-propargylamides to form the oxazole ring. organic-chemistry.org A combination of gold catalysis and radical chemistry has been used to synthesize 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org
Palladium Catalysis: Palladium catalysts are instrumental in cross-coupling reactions to build complex oxazole structures. organic-chemistry.org For example, Pd₂(dba)₃ has been used in the reaction of N-propargylamides with aryl iodides to produce 2,5-disubstituted oxazoles. organic-chemistry.org Palladium-catalyzed direct arylation of oxazoles at the C2 and C5 positions is also a well-established method. organic-chemistry.org
Copper Catalysis: Copper catalysts are employed in various oxidative cyclization reactions. organic-chemistry.org Copper(II) can catalyze the cyclization of enamides to form 2,5-disubstituted oxazoles at room temperature. organic-chemistry.org A dual copper/photoredox catalysis system enables the synthesis of alkyl oxazoles from N-propargylamides and alkyl halides under blue-light irradiation. organic-chemistry.org
Other Metals: Iron(III) chloride (FeCl₃) and Zinc(II) iodide (ZnI₂) have been shown to mediate the cyclization of acetylenic amides to yield 2-oxazolines and 2-oxazoles. organic-chemistry.orgorganic-chemistry.org
| Catalyst/Reagent | Reaction Type | Starting Materials | Product | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃, tri(2-furyl)phosphine | Coupling/Cyclization | N-propargylamides, Aryl iodides | 2,5-Disubstituted oxazoles | organic-chemistry.org |
| Gold catalyst | Cycloisomerization | N-propargylamides | Substituted oxazoles | organic-chemistry.org |
| Copper(II) | Oxidative Cyclization | Enamides | 2,5-Disubstituted oxazoles | organic-chemistry.org |
| FeCl₃ / ZnI₂ | Cyclization | Acetylenic amides | 2-Oxazoles/2-Oxazolines | organic-chemistry.orgorganic-chemistry.org |
Growing interest in sustainable chemistry has spurred the development of metal-free and organocatalytic methods for oxazole synthesis to avoid the cost and toxicity associated with heavy metals. rsc.org
Iodine-Catalyzed Reactions: Iodine is a versatile catalyst for various oxidative cyclizations. scientificupdate.com It can be used in tandem with an oxidant like tert-butyl hydroperoxide (TBHP) to synthesize oxazoles from β-acylamino ketones. organic-chemistry.org Hypervalent iodine reagents, such as PhI(OTf)₂ generated in-situ, can effect the intramolecular oxidative cyclization of N-styrylbenzamides to give 2,5-disubstituted oxazoles in high yields and short reaction times. organic-chemistry.org
Organocatalysis: Organocatalysts offer a powerful metal-free alternative. rsc.org A novel thiol-based organophotocatalyst has been reported for the synthesis of substituted oxazoles through a singlet-oxygen-mediated tandem oxidative cyclization. rsc.org Enolate-mediated organocatalytic azide-ketone [3+2]-cycloadditions provide a metal-free route to highly substituted triazoles containing benzoxazole (B165842) moieties. nih.gov
Other Metal-Free Approaches: Phenyliodine diacetate (PIDA) has been used to mediate the intramolecular cyclization of enamides to form a range of functionalized oxazoles. acs.org Electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile (B52724) represents another oxidant-free approach. organic-chemistry.org
Strategic Considerations in Synthesis: Reaction Conditions, Solvent Selection, and Yield Optimization
Optimizing reaction parameters is critical for maximizing yield and purity in the synthesis of 2-(bromomethyl)-1,3-oxazole and its derivatives.
Reaction Conditions: The choice of base, temperature, and reaction time are crucial. In the synthesis of 2-(bromomethyl)oxazole from an azirine, it was found that the addition of a base was not required for the reaction with bromoacetyl bromide. beilstein-journals.orgbeilstein-journals.org Temperature control is also vital; for instance, the initial reaction of azirine with bromoacetyl bromide is often performed at 0 °C before warming to room temperature. beilstein-journals.org
Solvent Selection: The solvent can significantly influence the reaction outcome. In palladium-catalyzed C-H arylations of oxazoles, the regioselectivity can be controlled by the solvent; polar solvents favor C5-arylation, while nonpolar solvents favor C2-arylation. organic-chemistry.org In the van Leusen oxazole synthesis, the use of ionic liquids as solvents has been shown to be effective, with the added benefit of being reusable. nih.govijpsonline.com The choice of solvent can also be critical in work-up procedures to achieve products with high purity. nih.gov
Yield Optimization: Yields can be optimized by carefully controlling the stoichiometry of reagents. For example, in a nucleophilic substitution on a 2-(bromomethyl)oxazole, increasing the equivalents of sodium azide was shown to enhance the reaction rate. beilstein-journals.org In some cases, using a dehydrating agent like phosphorus oxychloride or sulfuric acid is necessary to drive the cyclization and dehydration steps in methods like the Robinson-Gabriel synthesis. pharmaguideline.com
Applications of 2 Bromomethyl 1,3 Oxazole Hydrobromide As a Versatile Building Block in Complex Chemical Synthesis
Construction of Advanced Heterocyclic Systems
The unique structural and electronic properties of the oxazole (B20620) moiety make it a valuable component in the design and synthesis of more complex heterocyclic frameworks. The reactivity of the bromomethyl group in 2-(bromomethyl)-1,3-oxazole (B3079304) hydrobromide provides a convenient handle for elaboration into these advanced systems.
Synthesis of Fused-Ring Architectures
The construction of fused-ring systems containing an oxazole moiety is a significant area of research due to the prevalence of such scaffolds in biologically active molecules. While direct examples of using 2-(bromomethyl)-1,3-oxazole hydrobromide for this purpose are not extensively documented, its potential is evident from the known reactivity of related oxazole derivatives. For instance, the tautomeric forms of (Z)-2-(heterocyclic)-1-phenylethenols, which can be derived from 2-methyloxazoles, have been successfully employed in the synthesis of fused-ring heterocycles. nih.gov These tautomers react with 1,3-diacid chlorides to yield various 5,6-ring-fused pyridinedione derivatives. nih.gov
A plausible strategy for utilizing this compound in the synthesis of fused-ring systems would involve its initial conversion to a more elaborate intermediate. For example, the bromomethyl group can be used to introduce a side chain that can subsequently participate in an intramolecular cyclization reaction to form a new fused ring. This approach has been demonstrated in the synthesis of various N-fused heterocycles where a heteroaryl ketone undergoes a spiroannulation followed by an intramolecular acyl transfer. nih.gov
Derivatization to Poly-substituted Oxazole Scaffolds
The facile displacement of the bromide ion from the bromomethyl group of this compound allows for the introduction of a wide variety of substituents at the 2-position of the oxazole ring, leading to the formation of poly-substituted oxazole scaffolds. This is a key strategy for modulating the biological activity and physicochemical properties of oxazole-containing compounds.
Research has shown that 2-(halomethyl)-4,5-diaryloxazoles are effective and reactive scaffolds for synthetic elaboration at the 2-position. The 2-bromomethyl analogue is particularly reactive and is useful in C-alkylation reactions. For example, it can be used in the synthesis of the non-steroidal anti-inflammatory drug Oxaprozin through a malonate alkylation as a key step. The chloromethyl analogue has been used to prepare a number of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles through substitution reactions. scilit.com
The following table summarizes some of the derivatization reactions of 2-(halomethyl)oxazoles:
| Nucleophile | Product Type | Reference |
| Amine | 2-Alkylamino(methyl)oxazole | scilit.com |
| Thiol | 2-Alkylthio(methyl)oxazole | scilit.com |
| Alcohol | 2-Alkoxy(methyl)oxazole | scilit.com |
| Malonate | C-Alkylated oxazole | scilit.com |
Intermediacy in the Total Synthesis of Complex Organic Molecules
The oxazole ring is a common structural motif in a wide range of natural products, many of which exhibit significant biological activities. nih.gov Consequently, the development of efficient methods for the introduction of the oxazole moiety is a crucial aspect of their total synthesis. The compound this compound serves as a valuable intermediate in this context, providing a pre-formed oxazole ring that can be incorporated into a larger molecular framework.
A notable example of the application of a 2-(bromomethyl)oxazole derivative is in the synthesis of the anti-inflammatory drug Oxaprozin. In a concise synthesis, the 2-bromomethyl analogue of a 4,5-diphenyloxazole (B1616740) undergoes C-alkylation with a stabilized malonate carbanion, demonstrating the utility of this building block in constructing more complex molecules. scilit.com
Furthermore, the synthesis of the natural product halfordinol (B1198443) has been achieved in a single step from α-bromoketones and benzylamine (B48309) derivatives, highlighting the efficiency of reactions involving bromo-functionalized precursors in natural product synthesis. ijpsonline.com While not directly employing this compound, this illustrates the synthetic power of related strategies. The total synthesis of other complex oxazole-containing natural products, such as phorboxazole A and siphonazole, often relies on the strategic introduction of the oxazole ring, a role for which this compound is well-suited. nih.govnih.gov
Development of Diverse Chemical Libraries for Research Purposes
Combinatorial chemistry and the generation of diverse chemical libraries are powerful tools in drug discovery and chemical biology research. The reactive nature of this compound makes it an ideal starting material for the parallel synthesis of large numbers of distinct oxazole-containing compounds.
A clear demonstration of this application is the combinatorial synthesis of oxazol-thiazole bis-heterocycles. In this approach, oxazole amino acids are treated with various reagents to generate a library of diverse bis-heterocyclic compounds in good to excellent yields and high purity. nih.gov The diversity of the oxazole component can be achieved by using a variety of amino acids in the initial steps of the synthesis. nih.gov
The general principle of using a reactive building block to generate a library of compounds has also been applied to other heterocyclic systems. For example, isoxazole-based combinatorial libraries have been synthesized on solid phase through automation for the discovery of antithrombotic agents. caltech.edu The versatility of this compound as an electrophile suggests its high potential for use in similar automated, high-throughput synthesis platforms to generate novel oxazole-based libraries for screening against various biological targets.
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov Cascade reactions, which involve a series of intramolecular transformations, are also highly valuable in the rapid construction of complex molecules.
While specific examples of MCRs or cascade reactions directly employing this compound as a reactant are not prevalent in the literature, its potential as an electrophilic component is clear. The bromomethyl group can readily react with a nucleophilic species generated in situ during a multicomponent reaction. For instance, a variety of heterocyclic compounds, including oxazoles, have been synthesized through multicomponent approaches. researchgate.net The selective formation of 2-substituted oxazoles has been achieved through a three-component reaction of amines, aldehydes or ketones, and α-acidic isocyano amides or esters. researchgate.net
A plausible MCR involving this compound could involve its reaction with a mixture of a nucleophile and another electrophile, leading to a highly functionalized oxazole derivative in a single step. The development of such reactions would further enhance the synthetic utility of this versatile building block.
Mechanistic Investigations and Theoretical Studies of 2 Bromomethyl 1,3 Oxazole Hydrobromide Reactivity
Elucidation of Reaction Mechanisms Involving Bromomethyl Group Transformations
The transformations involving the bromomethyl group of 2-(bromomethyl)-1,3-oxazole (B3079304) are central to its synthetic applications. These reactions are primarily nucleophilic substitutions, but the potential for radical pathways also exists. The reactivity of the 2-(halomethyl)oxazole system is often compared to that of benzylic halides, indicating a significant degree of stabilization of reactive intermediates by the oxazole (B20620) ring. nih.gov
Radical Pathways in Bromination Reactions
While nucleophilic substitution is the most common reaction pathway for 2-(bromomethyl)-1,3-oxazole, the possibility of radical-mediated reactions, particularly in bromination processes, cannot be entirely dismissed. Radical reactions are typically initiated by light or radical initiators. In the context of bromination, a radical mechanism would involve the homolytic cleavage of the C-Br bond or the abstraction of a hydrogen atom from the methyl group of a precursor, 2-methyl-1,3-oxazole, to form a 2-(oxazolyl)methyl radical. This radical would then react with a bromine source, such as molecular bromine (Br₂), to form the final product.
The stability of the intermediate radical species is a key determinant of the feasibility of a radical pathway. The 2-(oxazolyl)methyl radical is expected to be stabilized by resonance, with the unpaired electron delocalizing over the oxazole ring. This stabilization would be analogous to that of a benzyl (B1604629) radical, making the formation of such an intermediate plausible under appropriate conditions. However, detailed experimental or computational studies specifically elucidating radical pathways for the bromination of 2-methyl-1,3-oxazole to 2-(bromomethyl)-1,3-oxazole are not extensively documented in the reviewed literature.
Detailed Analysis of Nucleophilic Attack Mechanisms (e.g., S(_N)2, S(_N)1)
Nucleophilic substitution reactions at the bromomethyl group of 2-(bromomethyl)-1,3-oxazole are the most synthetically relevant transformations. These reactions can proceed through either a bimolecular nucleophilic substitution (S(_N)2) or a unimolecular nucleophilic substitution (S(_N)1) mechanism, or a spectrum in between.
The S(_N)2 mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom of the bromomethyl group from the backside, simultaneously displacing the bromide leaving group. This mechanism is favored by strong nucleophiles, polar aprotic solvents, and unhindered substrates. Given that 2-(bromomethyl)-1,3-oxazole is a primary halide, the S(_N)2 pathway is a highly probable mechanism for its reactions with a wide range of nucleophiles.
The S(_N)1 mechanism , in contrast, is a two-step process involving the formation of a carbocation intermediate. The first step, the heterolytic cleavage of the C-Br bond to form a 2-(oxazolyl)methyl cation and a bromide anion, is the rate-determining step. The resulting carbocation is then rapidly attacked by the nucleophile. This mechanism is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The 2-(oxazolyl)methyl cation is expected to be stabilized by resonance, with the positive charge delocalized onto the heteroatoms of the oxazole ring. This stabilization would make the S(_N)1 pathway a viable alternative to the S(_N)2 mechanism, particularly under solvolytic conditions or with weakly basic nucleophiles.
Studies on the reactivity of 2-(halomethyl)-4,5-diphenyloxazoles have shown that the 2-halomethylene unit exhibits reactivity characteristic of a benzylic chloromethyl group, with the bromo-analogue being even more reactive. nih.gov This enhanced reactivity is consistent with the ability of the oxazole ring to stabilize both the transition state of an S(_N)2 reaction and the carbocation intermediate of an S(_N)1 reaction. The actual mechanism that predominates will be a delicate balance of factors including the nature of the nucleophile, the solvent, and the reaction temperature.
| Factor | Favors S(_N)1 | Favors S(_N)2 | Relevance to 2-(bromomethyl)-1,3-oxazole |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Primary halide structure favors S(_N)2, but resonance stabilization of the potential carbocation could allow for S(_N)1. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) | The choice of nucleophile will be a key determinant of the reaction pathway. |
| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) | Bromide is a good leaving group, suitable for both mechanisms. |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF) | The solvent system employed in a given synthesis will strongly influence the operative mechanism. |
Role of Anchimeric Assistance and Intramolecular Effects (drawing parallels from related thiaselenoles)
Anchimeric assistance, or neighboring group participation, is a phenomenon where a neighboring functional group participates in a reaction, often leading to an enhanced reaction rate and specific stereochemical outcomes. nih.gov In the context of 2-(bromomethyl)-1,3-oxazole hydrobromide, the nitrogen atom of the oxazole ring, with its lone pair of electrons, is suitably positioned to participate in the displacement of the bromide leaving group.
Computational Chemistry and Molecular Modeling
Computational chemistry provides a powerful toolkit for investigating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules like this compound. Density Functional Theory (DFT) is a particularly popular method for such studies due to its balance of accuracy and computational cost.
Density Functional Theory (DFT) Calculations for Reaction Pathway and Transition State Analysis
DFT calculations can be employed to model the potential energy surfaces of the S(_N)1 and S(_N)2 reaction pathways for the nucleophilic substitution of 2-(bromomethyl)-1,3-oxazole. By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed.
For an S(_N)2 reaction , DFT can be used to locate the transition state, which is characterized by the partial formation of the new bond with the nucleophile and the partial breaking of the C-Br bond. The activation energy for the S(_N)2 pathway can then be determined as the energy difference between the reactants and the transition state.
For an S(_N)1 reaction , DFT calculations can determine the energy required to form the 2-(oxazolyl)methyl carbocation intermediate. The stability of this carbocation can be assessed by examining its electronic structure and charge distribution. The subsequent reaction of the carbocation with a nucleophile would have a very low activation barrier. By comparing the calculated activation energies for the S(_N)1 and S(_N)2 pathways, a prediction can be made as to which mechanism is more favorable under a given set of conditions.
While specific DFT studies on this compound are not prevalent in the reviewed literature, numerous studies have successfully applied DFT to elucidate the mechanisms of nucleophilic substitution reactions in other heterocyclic and benzylic systems. mdpi.comijcce.ac.ir These studies have demonstrated the ability of DFT to provide valuable insights into reaction mechanisms, including the identification of transition states and the influence of solvent effects.
Electronic Structure and Stability Assessments
The electronic structure and stability of this compound are intrinsically linked to the arrangement of electrons within the molecule and its susceptibility to decomposition. While specific experimental data for this compound is limited in publicly available literature, theoretical studies on related oxazole derivatives provide significant insights into its characteristics.
Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become a powerful tool for understanding the electronic properties and reactivity of heterocyclic compounds. researchgate.netcuny.edu Studies on oxazole and its substituted derivatives reveal key electronic features that can be extrapolated to the title compound.
The oxazole ring is an aromatic heterocycle, but the presence of both oxygen and nitrogen atoms leads to an uneven distribution of electron density. researchgate.net The nitrogen atom is a site of higher electron density, while the carbon atoms, particularly C2, C4, and C5, have varying degrees of electrophilicity. The substitution of a bromomethyl group at the C2 position significantly influences the electronic properties of the ring. The bromine atom, being highly electronegative, and the methylene (B1212753) group contribute to the electrophilic nature of the C2 position, making it susceptible to nucleophilic attack.
The stability of this compound is a critical consideration in its synthesis and handling. Research on the synthesis of 2-(bromomethyl)oxazoles has highlighted their inherent instability, often leading to decomposition during isolation and purification. beilstein-journals.org This instability is attributed to the reactive nature of the bromomethyl group, which can readily participate in intermolecular or intramolecular reactions. The hydrobromide salt form is expected to offer some degree of stabilization compared to the free base by protonating the oxazole nitrogen, which can alter the electron density distribution in the ring and potentially reduce its reactivity. However, the compound is still considered a reactive intermediate. synhet.com
Theoretical assessments of stability often involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. researchgate.net For substituted oxazoles, the nature and position of the substituent can significantly alter this energy gap.
To illustrate the effect of substitution on the electronic properties of the oxazole ring, the following table presents theoretical data for various substituted oxazoles, which can serve as a model for understanding the electronic environment of this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Oxazole | -9.534 | -1.58 | 7.954 |
| 2-Methyl-oxazole | -9.222 | -1.22 | 8.002 |
| 2-Cyano-oxazole | -10.222 | -2.413 | 7.809 |
| 4-Methyl-oxazole | -9.222 | -1.35 | 7.872 |
| 5-Methyl-oxazole | -9.345 | -1.28 | 8.065 |
This table is generated based on data from theoretical studies on substituted oxazoles and is intended for illustrative purposes to show electronic trends. researchgate.net
The data suggests that electron-donating groups like methyl can raise the HOMO energy, while electron-withdrawing groups like cyano can lower the LUMO energy, both of which can affect the reactivity. The bromomethyl group is expected to have a significant electronic influence, likely lowering the LUMO energy and making the molecule more susceptible to nucleophilic attack.
Kinetic and Thermodynamic Studies of Key Chemical Transformations
Detailed kinetic and thermodynamic data for specific reactions of this compound are not extensively reported in the scientific literature. However, the general reactivity of 2-(bromomethyl)oxazoles as versatile building blocks for nucleophilic displacement reactions is well-documented. beilstein-journals.org These reactions are fundamental to its utility in synthetic chemistry.
The primary chemical transformation of interest is the nucleophilic substitution at the methylene carbon of the bromomethyl group. This reaction typically follows an SN2 mechanism, where a nucleophile attacks the carbon atom, leading to the displacement of the bromide ion. The hydrobromide form of the substrate can influence the reaction kinetics, as the protonated oxazole ring may affect the electrophilicity of the side chain.
Kinetic studies of such reactions would involve measuring reaction rates under various conditions (e.g., concentration of reactants, temperature, solvent polarity) to determine the rate law and calculate the rate constant (k). The Arrhenius equation could then be used to determine the activation energy (Ea), providing insight into the energy barrier of the reaction.
Thermodynamic studies would focus on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the transformation. A negative ΔG would indicate a spontaneous reaction. These parameters provide a quantitative measure of the feasibility and energy changes associated with the reaction.
While specific values for this compound are not available, a representative reaction is its conversion to 2-(azidomethyl)oxazoles via reaction with sodium azide (B81097). beilstein-journals.org This transformation highlights its role as a precursor to other functionalized oxazoles.
| Reactant | Nucleophile | Product | Reaction Type |
| 2-(bromomethyl)-1,3-oxazole | NaN3 | 2-(azidomethyl)-1,3-oxazole | Nucleophilic Substitution |
| 2-(bromomethyl)-1,3-oxazole | Thiolates | 2-(thiomethyl)-1,3-oxazole derivatives | Nucleophilic Substitution |
| 2-(bromomethyl)-1,3-oxazole | Amines | 2-(aminomethyl)-1,3-oxazole derivatives | Nucleophilic Substitution |
This table illustrates the key types of chemical transformations 2-(bromomethyl)-1,3-oxazole undergoes.
The reactivity of the C-Br bond is central to these transformations. Theoretical studies on analogous systems, such as 2-(bromomethyl)-1,3-thiaselenole, have shown that the heteroatoms in the ring can provide anchimeric assistance, influencing the reaction pathway and the nature of the intermediates formed. researchgate.netmdpi.com In the case of 2-(bromomethyl)-1,3-oxazole, the nitrogen and oxygen atoms of the oxazole ring could potentially interact with the reaction center, although the extent of this participation would require specific computational investigation.
The instability of 2-(bromomethyl)oxazoles, leading to decomposition, represents a competing kinetic pathway. beilstein-journals.org Understanding the kinetics of both the desired substitution reaction and the undesired decomposition pathways is crucial for optimizing synthetic protocols. The use of continuous-flow reactors for the synthesis and immediate subsequent reaction of 2-(bromomethyl)oxazoles is a practical approach to manage its reactivity and instability, minimizing decomposition by reducing residence time in the reactor. beilstein-journals.org
Advanced Spectroscopic and Chromatographic Techniques in the Research of 2 Bromomethyl 1,3 Oxazole Hydrobromide and Its Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(bromomethyl)-1,3-oxazole (B3079304) hydrobromide, its synthetic intermediates, and final products. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to provide detailed information about the molecular framework. researchgate.netipb.pt
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for determining the connectivity of atoms within the molecule. In the ¹H NMR spectrum of 2-(bromomethyl)-1,3-oxazole hydrobromide, characteristic chemical shifts are expected for the protons on the oxazole (B20620) ring and the bromomethyl group. The integration of these signals provides a ratio of the number of protons in different environments, while the coupling patterns (spin-spin splitting) reveal information about adjacent protons.
For more complex structures or to resolve ambiguities, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. researchgate.net COSY experiments identify proton-proton couplings, helping to trace out the spin systems within the molecule. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings between carbons and protons (typically over two to three bonds), which is crucial for piecing together the complete molecular structure, especially in substituted oxazole derivatives. researchgate.net The analysis of these spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the successful synthesis of the target molecule and its intermediates.
Mass Spectrometry Techniques for Mechanistic Pathway Tracing and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical tool for investigating the reaction pathways involved in the synthesis of this compound and for identifying potential impurities. The electron impact (EI) fragmentation patterns of oxazole derivatives can be complex, but they provide valuable information for structural characterization. clockss.org High-resolution mass spectrometry (HRMS) is particularly important as it provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, further confirming the identity of the compound and any byproducts. nih.gov
In the context of mechanistic studies, MS can be used to identify reaction intermediates and products, helping to piece together the steps of the reaction. For instance, in the synthesis of oxazoles from α-bromoketones, MS can help to follow the transformation of the starting materials into the final product. researchgate.net
Furthermore, MS is highly sensitive for impurity profiling. Even trace amounts of byproducts or residual starting materials can be detected. Techniques like gas chromatography-mass spectrometry (GC-MS) are particularly useful for separating volatile impurities before they are analyzed by the mass spectrometer. orientjchem.org For non-volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, allowing for the confident identification and quantification of impurities even in complex matrices. shimadzu.comfao.org
Advanced Chromatographic Methods for Reaction Monitoring, Separation, and Purity Assessment
Advanced chromatographic techniques are essential tools for the synthesis and purification of this compound. These methods are used to monitor the progress of a reaction, separate the desired product from unreacted starting materials and byproducts, and to assess the final purity of the compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both analytical and preparative purposes. Analytically, HPLC can be used to monitor the disappearance of starting materials and the appearance of the product over time, allowing for the optimization of reaction conditions. It is also a primary method for determining the purity of the final product, often expressed as a percentage of the total peak area. For purification, preparative HPLC can be used to isolate the target compound from a complex reaction mixture, yielding a highly pure sample.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile compounds and can be employed to monitor reactions involving volatile starting materials or products. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of individual components in a mixture. scispec.co.thjeom.org This is especially valuable for identifying volatile impurities that may be present in the final product. orientjchem.org
Preparative Chromatography , which includes techniques like column chromatography and preparative HPLC, is crucial for the isolation and purification of this compound on a larger scale. After a synthesis is complete, the crude reaction mixture is often subjected to column chromatography, where it is passed through a stationary phase (like silica (B1680970) gel) to separate the components based on their different affinities for the stationary and mobile phases. This allows for the isolation of the desired product in a substantially purer form.
The following table summarizes the primary applications of these chromatographic techniques in the context of this compound research:
| Chromatographic Technique | Primary Application(s) |
| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, Purity assessment, Preparative purification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Reaction monitoring (for volatile compounds), Impurity profiling |
| Preparative Chromatography (e.g., Column) | Large-scale purification of the final product |
Future Research Directions for 2 Bromomethyl 1,3 Oxazole Hydrobromide
Development of Innovative Green Synthetic Methodologies
A significant thrust in modern synthetic chemistry is the development of environmentally benign and sustainable methods. For the synthesis of oxazole (B20620) derivatives, including those derived from 2-(bromomethyl)-1,3-oxazole (B3079304) hydrobromide, this translates to minimizing waste, avoiding hazardous reagents, and improving energy efficiency. ijpsonline.comresearchgate.net
Exploring Solvent-Free and Catalyst-Free Approaches
The pursuit of greener synthetic routes has led to increased interest in solvent-free and catalyst-free reactions. Microwave-assisted organic synthesis, for example, has emerged as a powerful technique for the rapid and efficient synthesis of oxazoles. acs.org This method often leads to higher yields, shorter reaction times, and can sometimes be performed without a catalyst. acs.org Research in this area could focus on adapting existing solvent-free methods or developing novel ones specifically for the synthesis and derivatization of 2-(bromomethyl)-1,3-oxazole hydrobromide. An oxidative, copper-catalyzed, and solvent-free annulation has been shown to enable a facile synthesis of 2,4,5-triarylated oxazoles from readily available substrates. organic-chemistry.org Further investigation into metal-free annulation reactions of alkynes, nitriles, and an oxygen source also presents a promising catalyst-free approach. organic-chemistry.org
Application of Photoredox and Electrochemical Syntheses
Photoredox and electrochemical methods represent cutting-edge, sustainable technologies for the synthesis of heterocyclic compounds like oxazoles. researchgate.netresearchgate.net These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. researchgate.net
Recent advancements have demonstrated the successful synthesis of oxazoles using photoredox catalysis. For instance, a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines has been developed, offering a sustainable alternative that avoids transition-metal catalysts and peroxides. organic-chemistry.orgacs.org Another visible-light photocatalysis method allows for the synthesis of substituted oxazoles from α-bromoketones and benzylamines at room temperature. organic-chemistry.org
Electrochemical synthesis is another promising green approach. Polysubstituted oxazoles have been constructed from easily available ketones and acetonitrile (B52724) at room temperature using an electrochemical strategy that boasts high efficiency and a broad substrate scope without the need for external chemical oxidants. nih.gov The electrochemical synthesis of oxazoles has also been achieved through a Ritter-type reaction/oxidative cyclization mechanism. nih.gov Future research could explore the application of these photoredox and electrochemical methods to the synthesis and transformation of this compound, potentially leading to novel and more efficient reaction pathways. researchgate.net
Discovery of Unprecedented Chemical Transformations and Reactivity Patterns
The inherent reactivity of the this compound scaffold presents numerous opportunities for discovering novel chemical transformations. The bromo-methyl group is a key functional handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. beilstein-journals.orgnih.gov
Future research will likely focus on exploring the limits of this reactivity, investigating reactions with a wider range of nucleophiles and electrophiles. The oxazole ring itself can participate in various reactions, including electrophilic substitution (preferentially at the C5 position) and Diels-Alder reactions, where it can act as a diene. clockss.orgwikipedia.org Understanding the interplay between the reactivity of the bromomethyl group and the oxazole core could lead to the development of unprecedented tandem reactions and the synthesis of complex molecular architectures.
For example, the 2-(halomethyl)-4,5-diphenyloxazoles are effective scaffolds for synthetic elaboration at the 2-position through substitution reactions. nih.gov This suggests that this compound could be a valuable precursor for creating libraries of compounds with diverse functionalities at the 2-methyl position.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid synthesis and screening of large numbers of compounds. youtube.comyoutube.com Integrating the synthesis and derivatization of this compound into these platforms could significantly accelerate the discovery of new molecules with desired properties.
Automated flow synthesis, in particular, offers several advantages for the production of oxazole derivatives, including precise control over reaction parameters, improved safety, and scalability. acs.orgacs.org A continuous multistep synthesis has already been developed for 2-(azidomethyl)oxazoles, which involves the in-situ generation of a 2-(bromomethyl)oxazole intermediate. beilstein-journals.orgnih.govbeilstein-journals.org This demonstrates the feasibility of incorporating the chemistry of this compound into automated workflows.
HTE platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to optimize the synthesis of derivatives of this compound. researchgate.net This data-rich approach not only accelerates optimization but also provides valuable insights into reaction mechanisms. youtube.com
Computational Design and Discovery of Novel Reactivity and Chemical Applications
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. jcchems.com These methods can be employed to predict the properties and reactivity of molecules, guiding experimental efforts and accelerating the design of new compounds.
For this compound, computational studies can be used to:
Predict Reactivity: Calculate reaction barriers and transition states to understand and predict the outcomes of different chemical transformations.
Design Novel Derivatives: In silico design of new derivatives with specific electronic and steric properties for targeted applications.
Elucidate Reaction Mechanisms: Provide detailed insights into the step-by-step processes of known and newly discovered reactions.
Screen for Biological Activity: Molecular docking studies can be used to predict the binding affinity of this compound derivatives to biological targets, such as enzymes and receptors, aiding in the design of potential new therapeutic agents. nih.gov
Recent studies have already utilized computational tools to design and predict the toxicity of oxazole derivatives as potential therapeutics. jcchems.com By applying these computational approaches to this compound, researchers can more efficiently explore its chemical space and identify promising candidates for a variety of applications.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(bromomethyl)-1,3-oxazole hydrobromide in laboratory settings?
- Methodological Answer :
- Eye/Skin Exposure : Immediately flush eyes with water for 10–15 minutes and wash skin with soap and water for ≥15 minutes. Remove contaminated clothing and seek medical attention .
- Inhalation/Ingestion : Use respiratory protection in high-concentration environments. If ingested, rinse the mouth (if conscious) and consult a physician .
- Storage : Store at room temperature, away from moisture and incompatible reagents, as the compound may decompose under extreme conditions .
Q. How can researchers optimize the synthesis of this compound to minimize decomposition?
- Methodological Answer :
- Use continuous-flow reactors to integrate nucleophilic substitution steps (e.g., with NaN₃) under controlled pressure (5–17 bar) and temperature (50°C). This prevents intermediate decomposition and reactor clogging .
- Purify intermediates via column chromatography to isolate stable derivatives (e.g., 2-(azidomethyl)oxazoles) with yields up to 60% .
Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR/IR Spectroscopy : Confirm the presence of the bromomethyl group (δ ~4.5 ppm in ¹H NMR) and oxazole ring vibrations (C=N stretch at ~1650 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H]⁺ for C₄H₅BrN₂O, calculated m/z ~209) .
Advanced Research Questions
Q. How does the reactivity of this compound compare to its chloro- or iodo-methyl analogs in nucleophilic substitution reactions?
- Methodological Answer :
- Reactivity Trend : Bromine (C-Br) offers a balance between reactivity (better leaving group than Cl) and stability (less labile than I). For example, bromomethyl derivatives undergo SN2 reactions with NaN₃ faster than chloromethyl analogs but require milder conditions than iodomethyl .
- Experimental Design : Compare reaction rates using kinetic studies (e.g., monitoring azide incorporation via HPLC) .
Q. What strategies mitigate solubility challenges of this compound in polar solvents during coupling reactions?
- Methodological Answer :
- Solvent Systems : Use DMF/THF mixtures (3:1 v/v) to enhance solubility while maintaining reactivity.
- Salt Removal : Add DIPEA to precipitate hydrobromide salts, improving solubility of the free base .
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at pH 2–12 (buffers) and 25–60°C. Monitor degradation via TLC or LC-MS.
- Key Findings : Stability decreases above pH 9 due to hydroxide-mediated hydrolysis of the oxazole ring .
Q. What role does the oxazole ring play in the biological activity of 2-(bromomethyl)-1,3-oxazole derivatives?
- Methodological Answer :
- Target Binding : The oxazole ring provides rigidity for selective interactions with enzymes (e.g., antitubulin agents) via π-π stacking or hydrogen bonding .
- Structure-Activity Relationship (SAR) : Modify the bromomethyl group to azide or amine derivatives and assay cytotoxicity against cancer cell lines (e.g., MCF-7) .
Q. How can computational methods predict the electron-deficient nature of this compound for mechanistic studies?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 to model charge distribution. The bromomethyl group withdraws electron density, making the oxazole C2 position electrophilic (Mulliken charge ~+0.3) .
- Mechanistic Insights : Predict reaction pathways (e.g., SN2 vs. radical mechanisms) by comparing activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
